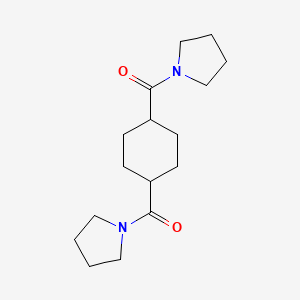
4-acetylphenyl methyl 2,4-diphenyl-1,3-cyclobutanedicarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-acetylphenyl methyl 2,4-diphenyl-1,3-cyclobutanedicarboxylate, also known as DCMC, is a synthetic compound that has been widely studied for its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of 4-acetylphenyl methyl 2,4-diphenyl-1,3-cyclobutanedicarboxylate is not fully understood, but it is believed to involve the inhibition of key enzymes and proteins involved in various cellular processes. For example, this compound has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and transcription, which may contribute to its anticancer activity. This compound has also been shown to inhibit the growth of fungal and bacterial cells by disrupting their cell membranes and inhibiting key enzymes involved in cell wall synthesis.
Biochemical and Physiological Effects
This compound has been shown to exhibit a range of biochemical and physiological effects, depending on the specific application and concentration used. In medicinal chemistry, this compound has been shown to induce cell cycle arrest and apoptosis in cancer cells, as well as inhibit the growth of various fungal and bacterial strains. In materials science, this compound has been used as a building block for the synthesis of materials with unique optical, electronic, and mechanical properties. In catalysis, this compound has been shown to enhance the catalytic activity of metal complexes by providing a stable and reactive coordination environment.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 4-acetylphenyl methyl 2,4-diphenyl-1,3-cyclobutanedicarboxylate is its versatility and ease of synthesis, which makes it a useful building block for the preparation of various compounds and materials. This compound also exhibits a range of interesting properties, such as its anticancer and antimicrobial activity, which makes it a promising candidate for the development of new drugs. However, one of the limitations of this compound is its relatively low solubility in water, which may limit its usefulness in certain applications.
Direcciones Futuras
There are several future directions for the study of 4-acetylphenyl methyl 2,4-diphenyl-1,3-cyclobutanedicarboxylate, including the development of new synthetic methods for its preparation, the exploration of its potential as a drug candidate for various diseases, and the investigation of its properties as a building block for the synthesis of novel materials and polymers. Other potential directions include the investigation of its catalytic properties and the study of its interactions with biological systems at the molecular level.
Métodos De Síntesis
4-acetylphenyl methyl 2,4-diphenyl-1,3-cyclobutanedicarboxylate can be synthesized through a multi-step process involving the reaction of 4-acetylphenyl methyl bromide with 2,4-diphenyl-1,3-cyclobutanedione in the presence of a base. The resulting product is then purified through recrystallization to obtain this compound in high yield and purity.
Aplicaciones Científicas De Investigación
4-acetylphenyl methyl 2,4-diphenyl-1,3-cyclobutanedicarboxylate has been extensively studied for its potential applications in various fields, including medicinal chemistry, materials science, and catalysis. In medicinal chemistry, this compound has been shown to exhibit anticancer, antifungal, and antibacterial activities, making it a promising candidate for the development of new drugs. In materials science, this compound has been used as a building block for the synthesis of novel polymers and materials with unique properties. In catalysis, this compound has been employed as a ligand for the preparation of metal complexes with enhanced catalytic activity.
Propiedades
IUPAC Name |
1-O-(4-acetylphenyl) 3-O-methyl 2,4-diphenylcyclobutane-1,3-dicarboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H24O5/c1-17(28)18-13-15-21(16-14-18)32-27(30)25-22(19-9-5-3-6-10-19)24(26(29)31-2)23(25)20-11-7-4-8-12-20/h3-16,22-25H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLSOATJMJZPCMT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)OC(=O)C2C(C(C2C3=CC=CC=C3)C(=O)OC)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H24O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
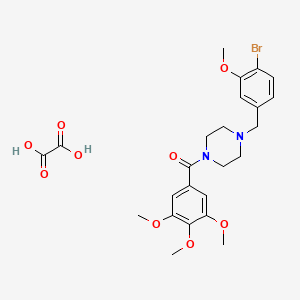
![[3-benzyl-1-(2-chloro-4,5-dimethoxybenzyl)-3-piperidinyl]methanol](/img/structure/B5226502.png)

![3-(dimethylamino)-N-[3-(dimethylamino)benzoyl]-N-(3-methyl-2-pyridinyl)benzamide](/img/structure/B5226518.png)
![4-[(1-acetyl-4-piperidinyl)oxy]-N-cyclohexyl-3-methoxybenzamide](/img/structure/B5226519.png)
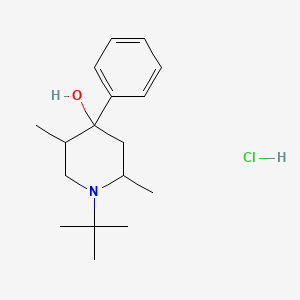
![2-(4-nitrophenyl)-2-oxoethyl 4-[(2-ethylphenyl)amino]-4-oxobutanoate](/img/structure/B5226533.png)
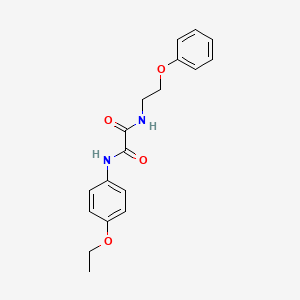
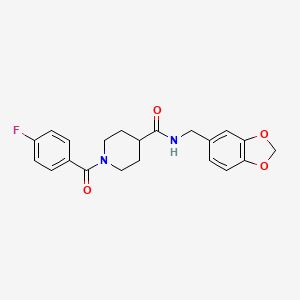
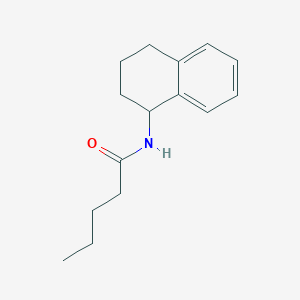
![1,3-benzodioxol-5-yl[4-(methylthio)benzyl]amine](/img/structure/B5226566.png)
![3,4-dimethoxy-N-[2-(pentafluorophenyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B5226571.png)
